molecular formula C11H11FO2 B13442614 2-(3,3-dideuteriooxiran-2-yl)-6-fluoro-3,4-dihydro-2H-chromene

2-(3,3-dideuteriooxiran-2-yl)-6-fluoro-3,4-dihydro-2H-chromene

Cat. No.: B13442614
M. Wt: 196.21 g/mol
InChI Key: GVZDIJGBXSDSEP-NCYHJHSESA-N
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Description

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 (Mixture of Diastereomers) is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorine atom, an oxirane ring, and a benzopyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 typically involves multiple steps. One common synthetic route starts with 2H-1-Benzopyran-2-methanol, which undergoes chloromethylation to form α-(chloromethyl)-6-fluoro-3,4-dihydro-2H-1-benzopyran. This intermediate is then reacted with trimethylsulfoxonium iodide to introduce the oxirane ring, resulting in the formation of the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened under oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring can yield diols, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 involves its interaction with molecular targets such as the Smoothened (Smo) protein. By inhibiting Smo, the compound can disrupt the Hedgehog signaling pathway, which is crucial for cell growth and differentiation. This inhibition can lead to the suppression of tumor growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-3,4-dihydro-2-(2-oxiranyl)-2H-1-benzopyran-d2 is unique due to its specific combination of a fluorine atom, an oxirane ring, and a benzopyran moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H11FO2

Molecular Weight

196.21 g/mol

IUPAC Name

2-(3,3-dideuteriooxiran-2-yl)-6-fluoro-3,4-dihydro-2H-chromene

InChI

InChI=1S/C11H11FO2/c12-8-2-4-9-7(5-8)1-3-10(14-9)11-6-13-11/h2,4-5,10-11H,1,3,6H2/i6D2

InChI Key

GVZDIJGBXSDSEP-NCYHJHSESA-N

Isomeric SMILES

[2H]C1(C(O1)C2CCC3=C(O2)C=CC(=C3)F)[2H]

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C3CO3

Origin of Product

United States

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